molecular formula C5H12ClF2N B2743035 5,5-Difluoropentan-1-amine;hydrochloride CAS No. 2470439-60-0

5,5-Difluoropentan-1-amine;hydrochloride

Cat. No.: B2743035
CAS No.: 2470439-60-0
M. Wt: 159.6
InChI Key: VLJSRAFBLRYXKI-UHFFFAOYSA-N
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Description

5,5-Difluoropentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2470439-60-0 . It has a molecular weight of 159.61 . The compound is usually stored at room temperature and comes in a powder form .


Physical and Chemical Properties Analysis

5,5-Difluoropentan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 159.61 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Scientific Research Applications

Amine-Functionalized Sorbents for PFAS Removal

Research indicates that amine-containing sorbents, such as those potentially derived from 5,5-Difluoropentan-1-amine hydrochloride, offer promising solutions for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting their potential in addressing environmental pollution concerns (Ateia et al., 2019).

Adsorption Mechanisms of Perfluorinated Compounds

A review on the adsorption behavior of perfluorinated compounds (PFCs) emphasizes the high adsorption capacity of amine-functionalized adsorbents. This includes mechanisms such as electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles, suggesting the utility of derivatives like 5,5-Difluoropentan-1-amine hydrochloride in environmental remediation efforts (Du et al., 2014).

Sustainable Polymer Production from Biomass

Further research discusses the conversion of biomass into furan derivatives for sustainable polymer production. Derivatives of 5,5-Difluoropentan-1-amine hydrochloride could potentially play a role in the synthesis of HMF (5-Hydroxymethylfurfural) and its derivatives, highlighting a path towards greener chemical industry practices (Chernyshev et al., 2017).

Amine-Functionalized MOFs for CO2 Capture

Amine-functionalized Metal–Organic Frameworks (MOFs), which can be synthesized using compounds like 5,5-Difluoropentan-1-amine hydrochloride, have demonstrated significant CO2 sorption capacities. This area of research presents an innovative approach to addressing the challenges of CO2 capture and sequestration, which is critical for environmental protection and the fight against climate change (Lin et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5,5-difluoropentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c6-5(7)3-1-2-4-8;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSRAFBLRYXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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